molecular formula C12H22O2 B1663558 GIV3727 CAS No. 957136-80-0

GIV3727

Cat. No.: B1663558
CAS No.: 957136-80-0
M. Wt: 198.30 g/mol
InChI Key: LYFXCRCUENNESS-UHFFFAOYSA-N
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Description

4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known widely in research as GIV3727 , is a synthetic compound identified as a potent blocker of bitter taste receptors (T2Rs) . This compound is of significant interest in the field of chemosensation for its ability to competitively inhibit the activation of various T2Rs by bitter agonists. It has been characterized as one of the first and most effective broad-spectrum bitter blockers identified, with a published half-maximal inhibitory concentration (IC50) of 6 μM for certain receptors . The primary research application of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is in pharmacological studies aimed at understanding the signaling mechanisms of T2Rs, which are a distinct subfamily of G protein-coupled receptors (GPCRs) . Its function as a bitter blocker makes it a valuable tool for investigating the role of these receptors not only in taste perception but also in various extraoral tissues where they are expressed, including the respiratory and gastrointestinal systems . Research into T2R function is critical for exploring novel strategies to mask the bitter taste of pharmaceuticals and health foods, thereby improving patient compliance and product palatability . Furthermore, because many bitter-tasting drugs can have off-target effects through extraoral T2Rs, this compound also serves as a key reagent in studies designed to mitigate these unintended physiological actions . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-(2,2,3-trimethylcyclopentyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFXCRCUENNESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893723
Record name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet aroma
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Very slightly soluble (in ethanol)
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.955-0.961
Record name cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

957136-80-0
Record name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Role of Additives and Alkali Selection

Physicochemical Considerations in Synthesis Optimization

Solubility and Purification Challenges

The EPI Suite™ v4.10 estimates for 4-(2,2,3-trimethylcyclopentyl)butanoic acid reveal a log octanol-water partition coefficient (Log Kow) of 4.63, indicating high hydrophobicity. This property complicates aqueous workup steps, necessitating organic solvents for extraction. Post-synthesis purification via fractional distillation is feasible given its boiling point of approximately 297.9°C, though vacuum distillation is recommended to prevent thermal degradation.

Byproduct Formation and Mitigation

The patent notes that uncontrolled heating during alkali fusion can generate byproducts such as cyclopentylbutyric acid. To minimize this, strict temperature gradients and rapid quenching after the secondary reaction phase are essential. Acidification of the alkali salt intermediate with hydrochloric acid (e.g., 36% HCl) precipitates the crude acid, which is subsequently washed and distilled.

Alternative Synthetic Routes and Feasibility

Catalytic Carboxylation

Transition-metal-catalyzed carboxylation of trimethylcyclopentyl halides represents another potential pathway. Palladium catalysts, in the presence of carbon monoxide and water, have been used to synthesize aromatic carboxylic acids, but their application to alicyclic systems like trimethylcyclopentane is unexplored in available literature.

Industrial-Scale Production and Regulatory Compliance

Scalability of Alkali Fusion Methods

The patented alkali fusion process is inherently scalable, as evidenced by batch sizes exceeding 1 kg in the examples. However, energy-intensive high-temperature operations and corrosive alkali mixtures necessitate specialized reactor materials (e.g., nickel alloys) to withstand prolonged exposure.

Chemical Reactions Analysis

Scientific Research Applications

Bitter Taste Receptor Antagonism

One of the primary applications of 4-(2,2,3-trimethylcyclopentyl)butanoic acid is its role as an antagonist of human bitter taste receptors, specifically hTAS2R31 and hTAS2R43. This property is significant in the food industry, where it can be utilized to mask undesirable bitter flavors associated with certain ingredients.

Case Studies

  • Food and Beverage Industry :
    • Application : Masking bitterness from artificial sweeteners.
    • Findings : In blind taste tests, samples containing the compound showed significantly less bitterness compared to controls without it. This was particularly evident with concentrations around 0.0063% (wt/wt), demonstrating its effectiveness as an off-note blocker .
  • Pharmaceuticals :
    • Application : Improving the taste profile of medicinal formulations.
    • Findings : The compound has been shown to effectively reduce bitter aftertastes in liquid medications, enhancing patient compliance .

Off-Note Masking Agent

In addition to its role as a bitter taste receptor antagonist, 4-(2,2,3-trimethylcyclopentyl)butanoic acid serves as an off-note masking agent in consumables. Off-notes can arise from various ingredients, including artificial sweeteners and certain flavor compounds.

Applications in Consumables

  • Sweeteners : Effective in reducing undesirable flavors from sweeteners like aspartame and sucralose.
  • Beverages and Chewing Gums : Used to improve flavor profiles by masking metallic or lingering aftertastes .

Summary of Applications

Application AreaSpecific UseEffectiveness
Food IndustryBitter taste maskingReduces bitterness from sweeteners
Pharmaceutical FormulationsTaste improvementEnhances palatability of liquid medications
ConsumablesOff-note maskingMasks undesirable flavors in beverages and gums

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₂₂O₂ (MW: 198.3 g/mol) .
  • CAS Registry : 957136-80-0 .
  • Mechanism : Antagonizes TAS2R bitter taste receptors (e.g., TAS2R31, TAS2R43, TAS2R44) by binding to a single hydrophobic pocket in their transmembrane domains .
  • Efficacy : IC₅₀ values range from 5.04 μM (acesulfame K) to 7.36 μM (saccharin) .

Comparison with Similar Compounds

Potency and Selectivity

Compound Target Receptors IC₅₀ (μM) Agonist Tested
GIV3727 TAS2R31, TAS2R43, TAS2R44 5.04–7.36 Saccharin, Acesulfame K
L-Ornithyl-β-Alanine (OA) Unspecified N/A Potassium salts
γ-Aminobutyric Acid (GABA) Unspecified N/A Quinine, caffeine
  • Key Insight : this compound exhibits well-defined IC₅₀ values against specific sweeteners, whereas OA and GABA lack quantitative potency data, suggesting this compound is more rigorously characterized .

Structural and Mechanistic Differences

  • This compound : Binds via hydrophobic interactions to residues in the TAS2R binding pocket (e.g., positions critical for strychnine sensitivity in TAS2R46). Its cyclopentyl group and methyl substitutions enhance receptor affinity .
  • OA and GABA : Likely act on intracellular signaling cascades or other receptor subtypes, as their mechanisms remain unclear .
  • Other Synthetic Antagonists: Compounds like 4-(4-cyano-2-{[...]}phenyl)butanoic acid (Patent EP) target unrelated receptors (e.g., chromene derivatives), highlighting structural diversity in bitter blockers .

Biological Activity

4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is a compound that has garnered attention for its biological activity, particularly as an antagonist of bitter taste receptors. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.30 g/mol
  • Density : 0.9 ± 0.1 g/cm³
  • Boiling Point : 289.3 ± 8.0 °C at 760 mmHg
  • LogP : 4.33

This compound functions primarily as an antagonist to human bitter taste receptors (hTAS2Rs). Specifically, it has been shown to inhibit the activation of multiple bitter taste receptors, which can mitigate the perception of bitterness in food and beverages.

Bitter Taste Receptor Interaction

Research indicates that this compound inhibits several hTAS2R receptors, including:

  • hTAS2R31
  • hTAS2R43
  • hTAS2R39
  • hTAS2R16

These receptors are part of a larger family responsible for detecting bitter compounds, which play crucial roles in food preferences and aversions.

Case Studies and Experimental Evidence

  • Inhibition of Bitter Taste Receptors : A study conducted by Slack et al. (2010) demonstrated that this compound effectively inhibits six different bitter taste receptors in a heterologous expression system using HEK293T cells. The compound's ability to reduce bitterness could have implications for improving the palatability of certain medications and health foods .
  • High-Throughput Screening : this compound was identified as a potent T2R inhibitor through high-throughput screening methods. This discovery highlights its potential utility in modifying taste perception and enhancing flavor profiles in various consumables .
  • Calcium Mobilization Assays : In experiments measuring intracellular calcium levels in response to bitter compounds, this compound showed significant inhibitory effects on T2R-mediated signaling pathways. This was evident when tested against known bitter stimuli like quinine .

Flavoring Agents and Food Industry

Due to its ability to block bitter taste perception, this compound is considered a valuable additive in the food industry. It can be utilized to mask undesirable flavors in products such as:

  • Pharmaceuticals
  • Nutritional supplements
  • Low-calorie foods

Summary Table of Biological Activity

Property Value/Description
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol
Primary ActionAntagonist of bitter taste receptors
Inhibited ReceptorshTAS2R31, hTAS2R43, hTAS2R39, hTAS2R16
ApplicationFlavoring agent in food and pharmaceuticals

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, and how are they characterized experimentally?

  • Answer : The compound has the molecular formula C₁₂H₂₂O₂ (molecular weight: 198.30 g/mol) and CAS number 957136-80-0 . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm cyclopentyl and butanoic acid moieties.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Melting Point Analysis : Not explicitly reported in the evidence, but differential scanning calorimetry (DSC) could be applied.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in analogous boronic acid derivatives .

Q. What is the known biological role of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid in taste modulation?

  • Answer : The compound (GIV3727) acts as a bitter taste receptor antagonist , specifically inhibiting TAS2R31 and TAS2R43 receptors. It blocks the bitter aftertaste of artificial sweeteners like saccharin and acesulfame-K by competing with bitter agonists for receptor binding .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory efficacy of this compound on bitter taste receptors?

  • Answer :

  • Cell-Based Assays : Transfect HEK293 cells with human TAS2R31/43 receptors and use calcium imaging (e.g., Fluo-4 dye) to measure receptor activation in the presence of bitter agonists (e.g., saccharin) and this compound .
  • Dose-Response Curves : Calculate IC₅₀ values to quantify inhibition potency.
  • Mutagenesis Studies : Identify critical residues (e.g., histidine clusters in TAS2R31) using homology models based on β-adrenergic receptor templates .

Q. How can computational methods clarify the binding mechanism of this compound to TAS2R receptors?

  • Answer :

  • Homology Modeling : Build TAS2R31/43 structures using templates like β-adrenergic receptors (PDB: 2RH1) .
  • Molecular Docking : Simulate this compound binding to identify key interactions (e.g., hydrogen bonds with His241 in TAS2R31).
  • Molecular Dynamics (MD) : Assess binding stability over time in lipid bilayer environments.

Q. What experimental strategies resolve contradictions in receptor specificity across studies?

  • Answer :

  • Cross-Receptor Profiling : Test this compound against a panel of TAS2R subtypes (e.g., TAS2R5, TAS2R10) via high-throughput screening.
  • Knockout Models : Use CRISPR-Cas9 to delete TAS2R31/43 in cell lines and validate specificity .
  • Structural Comparisons : Align receptor sequences to identify conserved vs. divergent regions influencing inhibitor selectivity.

Q. How can researchers optimize this compound for enhanced stability in oral formulations?

  • Answer :

  • Derivatization : Synthesize ester or amide prodrugs to improve lipophilicity and oral bioavailability.
  • Co-Formulation Studies : Combine with sweeteners (e.g., sucralose) and assess stability via accelerated aging tests (40°C/75% RH for 6 months).
  • Sensory Panels : Conduct double-blind trials to correlate receptor inhibition with perceived bitterness reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GIV3727
Reactant of Route 2
GIV3727

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